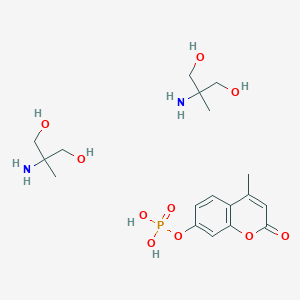

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt

Overview

Description

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is a fluorogenic substrate commonly used in biochemical assays. This compound is particularly valuable in the detection and quantification of phosphatase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage . The compound’s structure includes a phosphate group attached to a 4-methylumbelliferone moiety, which is further stabilized by the presence of 2-amino-2-methyl-1,3-propanediol .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt is phosphatase enzymes . These enzymes play a crucial role in various biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .

Mode of Action

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt acts as a fluorescent substrate for phosphatase enzymes . When the phosphatase enzyme acts on this compound, it cleaves the phosphate group, resulting in the release of a fluorescent product, 4-Methylumbelliferone . The fluorescence intensity is directly proportional to the enzyme activity, allowing for the quantification of phosphatase activity .

Biochemical Pathways

The compound is involved in the phosphatase biochemical pathway . The downstream effects of this pathway include the regulation of various cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The action of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt results in the generation of a fluorescent signal . This signal can be measured and used to quantify the activity of phosphatase enzymes, contributing to various areas of biomedical research and drug development .

Action Environment

The action, efficacy, and stability of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt can be influenced by various environmental factors. These may include the pH of the solution, temperature, and the presence of other interacting molecules. It is recommended to store the compound at 0 - 8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

The compound, 4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt, plays a significant role in biochemical reactions, particularly in enzyme assays . It interacts with various enzymes, proteins, and other biomolecules, serving as a substrate in these interactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

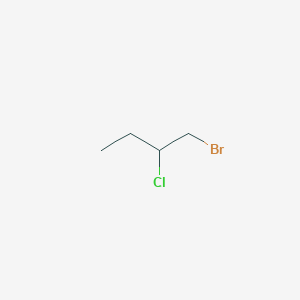

The synthesis of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt typically involves the phosphorylation of 4-methylumbelliferone. This process can be achieved using phosphoryl chloride (POCl3) in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The resulting 4-methylumbelliferyl phosphate is then reacted with 2-amino-2-methyl-1,3-propanediol to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. Upon enzymatic cleavage, the phosphate group is removed, resulting in the release of 4-methylumbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

Reagents: Phosphoryl chloride, pyridine, 2-amino-2-methyl-1,3-propanediol.

Conditions: Anhydrous conditions, controlled temperature, and pH.

Major Products

The major product of the enzymatic reaction is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using fluorometric methods .

Scientific Research Applications

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is widely used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate): A fluorinated analog used for similar purposes but with different excitation/emission maxima.

4-Methylumbelliferyl phosphate: Without the stabilizing 2-amino-2-methyl-1,3-propanediol, used in various assays.

Uniqueness

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is unique due to its enhanced stability and solubility provided by the 2-amino-2-methyl-1,3-propanediol moiety. This makes it particularly suitable for use in a wide range of biochemical assays .

Properties

IUPAC Name |

2-amino-2-methylpropane-1,3-diol;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P.2C4H11NO2/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*1-4(5,2-6)3-7/h2-5H,1H3,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRZFPYLAVZIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.CC(CO)(CO)N.CC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

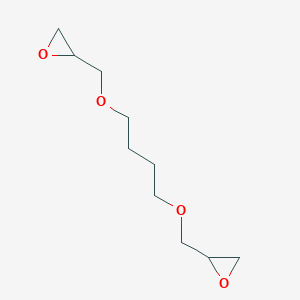

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)